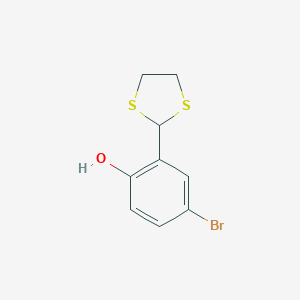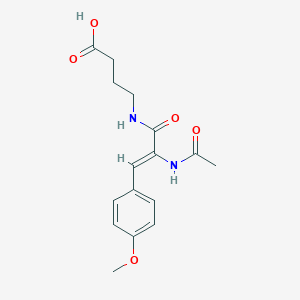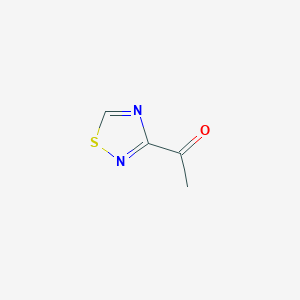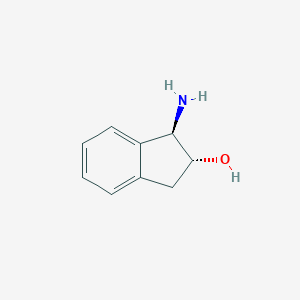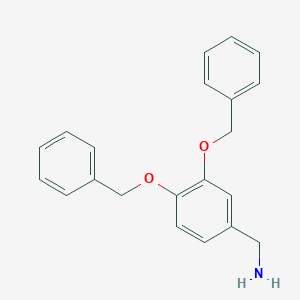
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as E7080 and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the inhibition of several tyrosine kinases, including VEGFR, FGFR, and PDGFR. This inhibition leads to the suppression of angiogenesis, tumor growth, and inflammation.
Effets Biochimiques Et Physiologiques
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in several animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate in lab experiments is its ability to inhibit the activity of several tyrosine kinases, which are involved in cell signaling pathways. This makes it a useful tool for studying the role of these kinases in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate. One area of research could be the development of new analogs of this compound with improved solubility and potency. Another direction could be the investigation of the role of this compound in other biological processes, such as wound healing and tissue regeneration. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases could also be explored.
Méthodes De Synthèse
The synthesis of Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the reaction of 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-angiogenic, anti-tumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of several tyrosine kinases, which are involved in cell signaling pathways.
Propriétés
Numéro CAS |
178880-02-9 |
|---|---|
Nom du produit |
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate |
Formule moléculaire |
C13H16N4O4S |
Poids moléculaire |
324.36 g/mol |
Nom IUPAC |
ethyl 1-methyl-3-[methyl(pyridin-2-yl)sulfamoyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H16N4O4S/c1-4-21-13(18)10-9-16(2)15-12(10)22(19,20)17(3)11-7-5-6-8-14-11/h5-9H,4H2,1-3H3 |
Clé InChI |
WAGWOIHAQQCHGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CC=CC=N2)C |
SMILES canonique |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CC=CC=N2)C |
Synonymes |
ethyl 1-methyl-3-(methyl-pyridin-2-yl-sulfamoyl)pyrazole-4-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)


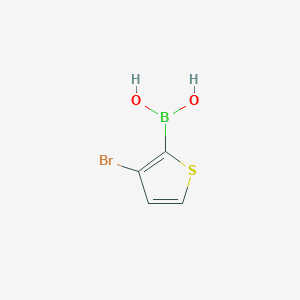
![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)
